(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

Description

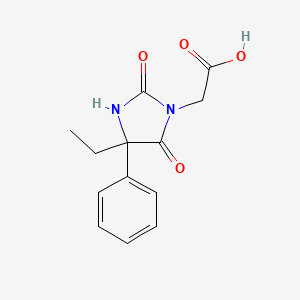

“(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid” is a substituted imidazolidinone derivative featuring a bicyclic structure with an acetic acid moiety attached to the nitrogen at position 1. The compound’s core imidazolidinone ring (a five-membered ring containing two nitrogen atoms) is substituted at position 4 with both an ethyl (-C₂H₅) and a phenyl (-C₆H₅) group, while positions 2 and 5 are occupied by ketone (oxo) functionalities. This structural arrangement confers unique electronic and steric properties, making it a valuable building block in organic synthesis, particularly for pharmaceutical and agrochemical applications .

The compound is marketed by CymitQuimica as a high-purity reagent (Ref: 3D-AAA73079), with pricing tiers reflecting its specialized use (e.g., €1,845.00 for 5g and €531.00 for 500mg) .

Properties

IUPAC Name |

2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-2-13(9-6-4-3-5-7-9)11(18)15(8-10(16)17)12(19)14-13/h3-7H,2,8H2,1H3,(H,14,19)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHNBYAHACZYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395931 | |

| Record name | (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730-79-0 | |

| Record name | (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of ethylamine, benzaldehyde, and glycine, followed by cyclization and oxidation steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenyl and ethyl groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in pharmaceutical research, particularly in the development of novel drugs targeting various diseases. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.

Biochemical Studies

Due to its unique molecular structure, (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid serves as a useful tool in biochemical assays. It can be utilized to study enzyme kinetics and protein interactions, providing insights into metabolic pathways.

Synthetic Chemistry

This compound is valuable in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create derivatives that may have enhanced properties or functionalities.

Case Study 1: Drug Design

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of specific enzymes linked to metabolic disorders using this compound. The findings demonstrated that the compound could effectively inhibit enzyme activity, paving the way for therapeutic applications in treating metabolic diseases.

Mechanism of Action

The mechanism of action of (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and analgesic mechanisms .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : The ethyl group in the target compound may increase steric bulk compared to methyl-substituted analogs, influencing binding affinity in biological targets.

- Lipophilicity : The 4-methylphenyl group in the third compound likely enhances lipophilicity (logP), improving membrane permeability relative to the parent phenyl group .

Commercial Availability and Pricing

Pricing data (where available) highlights cost variations reflective of synthetic complexity and demand:

The target compound’s higher cost compared to analogs may reflect challenges in introducing both ethyl and phenyl groups regioselectively during synthesis.

Biological Activity

(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid, with the molecular formula and a molecular weight of 262.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its imidazolidine structure, which may contribute to its biological effects. Its IUPAC name is 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid, and it is identified by CAS number 730-79-0. The compound appears as a powder and is typically stored at room temperature .

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains in vitro. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antitumor Effects

Research has highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction. The compound activates caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been evaluated using various models. It was found to reduce levels of pro-inflammatory cytokines in cell cultures and animal models, suggesting a mechanism that involves inhibition of NF-kB signaling pathways. This could make it a candidate for treating chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Cell Signaling Modulation : It modulates key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Regulation : It influences ROS levels within cells, contributing to oxidative stress responses that can lead to apoptosis in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In research involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound.

Q & A

Q. What are the optimized synthetic routes for (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via refluxing substituted indole-carboxylic acids with thiazolidinone derivatives in acetic acid and sodium acetate. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid (20 mL) for 2.5–3 hours yields crystalline products, which are purified via recrystallization from DMF/acetic acid. Variations in substituents (e.g., phenyl vs. ethyl groups) may require adjusted reaction times or stoichiometric ratios to optimize yields .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

Key methods include:

- Chromatography : HPLC with ethyl acetate/hexane mobile phases for purity assessment .

- Spectroscopy : FTIR and NMR to confirm functional groups (e.g., dioxoimidazolidine rings) and stereochemistry .

- InChI identifiers : Computational tools like PubChem’s LexiChem can generate standardized descriptors for structural validation .

Q. How can researchers ensure high purity during synthesis, and what protocols address common impurities?

Recrystallization from acetic acid or DMF/acetic acid mixtures effectively removes byproducts. For example, post-reaction precipitates are washed sequentially with acetic acid, water, ethanol, and diethyl ether to eliminate unreacted starting materials . Purity is validated via melting point analysis and HPLC retention times .

Advanced Research Questions

Q. What methodologies assess the environmental fate of this compound, including abiotic/biotic transformations?

Long-term ecological studies (e.g., Project INCHEMBIOL) recommend:

- Laboratory assays : Measure hydrolysis rates, photodegradation, and soil sorption coefficients (Koc).

- Biotic studies : Evaluate microbial degradation pathways using LC-MS to identify metabolites .

- Ecosystem modeling : Use compartmental models to predict distribution in water, soil, and biota .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic synthesis?

Mechanistic studies employ:

- Kinetic profiling : Monitor reaction intermediates via time-resolved NMR or mass spectrometry.

- Computational chemistry : Density Functional Theory (DFT) calculations to map energy barriers for cyclization steps observed in imidazolidinone formation .

- Isotopic labeling : Track carbon/nitrogen migration using <sup>13</sup>C or <sup>15</sup>N isotopes in acetic acid-mediated condensations .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response assays : Use IC50 values across multiple cell lines (e.g., hepatic vs. neuronal) to differentiate target-specific effects from general toxicity .

- Comparative models : Cross-validate in vitro results with ex vivo organoid systems to account for metabolic activation .

- Proteomic profiling : Identify off-target interactions via affinity chromatography or SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .

Q. How should long-term studies be structured to evaluate ecological impacts under real-world conditions?

Adopt split-plot designs with:

- Controlled variables : pH, temperature, and UV exposure to simulate environmental stressors .

- Temporal sampling : Track bioaccumulation in model organisms (e.g., Daphnia magna) over multiple generations .

- Multi-trophic assays : Assess cascading effects on predator-prey dynamics in microcosm systems .

Q. What comparative approaches differentiate the efficiency of synthetic routes (e.g., catalytic vs. stoichiometric methods)?

- Green chemistry metrics : Calculate E-factors (waste per product mass) and atom economy for each route .

- Catalyst screening : Test transition metal catalysts (e.g., Pd/Cu) vs. organocatalysts in condensation reactions .

- Scale-up trials : Compare yields and purity at gram vs. kilogram scales to identify process bottlenecks .

Q. How does structural modification (e.g., ethyl vs. phenyl substituents) influence stability under varying pH and temperature?

Q. What strategies validate structure-activity relationships (SAR) for pharmacological applications?

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogenation, methyl groups) and test binding affinity via SPR (Surface Plasmon Resonance) .

- Crystallography : Resolve X-ray structures of the compound bound to target enzymes (e.g., hydrolases) to identify key interactions .

- Machine learning : Train models on bioactivity datasets to predict novel derivatives with enhanced selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.